5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene

Organic Field-Effect Transistors Hole Mobility Small-Molecule Semiconductor

5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene (FTTF) is the definitive unsubstituted small-molecule organic semiconductor for high-performance OTFTs. Its rigid, planar fluorene-bithiophene core enables dense π-π stacking, delivering a benchmark hole mobility of 0.3 cm²/V·s. Unlike sterically hindered alkylated derivatives, FTTF ensures superior charge transport without mobility compromise. With a melting point of 366-376°C, it remains stable under high-vacuum sublimation, yielding uniform polycrystalline thin films with reproducible electrical characteristics. Ideal for fundamental device physics research and as a structural baseline for structure-property optimization studies.

Molecular Formula C34H22S2
Molecular Weight 494.7 g/mol
CAS No. 369599-41-7
Cat. No. B1603272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene
CAS369599-41-7
Molecular FormulaC34H22S2
Molecular Weight494.7 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7
InChIInChI=1S/C34H22S2/c1-3-7-27-21(5-1)17-25-19-23(9-11-29(25)27)31-13-15-33(35-31)34-16-14-32(36-34)24-10-12-30-26(20-24)18-22-6-2-4-8-28(22)30/h1-16,19-20H,17-18H2
InChIKeyBYGHZDSINXXOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene (FTTF): A High-Mobility p-Type Semiconductor for OTFT and OPV Procurement


5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene (CAS 369599-41-7), commonly abbreviated as FTTF, is a small-molecule organic semiconductor comprising a central 2,2'-bithiophene unit symmetrically end-capped with two 9H-fluoren-2-yl groups . The compound belongs to the fluorene-bithiophene co-oligomer class, a category widely investigated for its balanced charge transport and optical properties. FTTF is exclusively a p-type (hole-transporting) material, with a reported field-effect hole mobility of 0.3 cm²/V·s when employed in organic thin-film transistors (OTFTs) . The rigid, planar fluorene moieties promote strong π-π intermolecular stacking, which is critical for efficient charge carrier transport in solid-state devices [1]. Unlike its alkyl-substituted derivatives, the unsubstituted FTTF core exhibits high thermal stability (mp 366-376 °C) and minimal weight loss (<0.5 wt% at 300 °C) , making it a benchmark candidate for vapor-deposited organic electronics requiring robust operational lifetimes.

Why Generic Substitution of 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene with Alkylated Analogs or Copolymers Compromises Device Performance


Direct substitution of 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene (FTTF) with closely related analogs—including its alkylated derivative DH-FTTF (CAS 369599-42-8) or fluorene-bithiophene copolymers like F8T2—is not scientifically equivalent and frequently leads to quantifiable performance degradation. Alkyl substitution, while enhancing solution processability, sterically disrupts the dense π-π stacking of the conjugated core, reducing charge carrier mobility by up to 60-83% relative to the unsubstituted FTTF . Similarly, polydisperse copolymers introduce backbone disorder and chain-end defects that further lower effective mobility and batch-to-batch consistency [1]. For procurement in high-performance organic thin-film transistors (OTFTs) where mobility directly governs switching speed and drive current, these structural variations translate into unacceptable device-level compromises. The following evidence quantifies exactly where FTTF provides a differentiated advantage.

Quantitative Differentiation of 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene (FTTF) Against Key Comparators


Hole Mobility Superiority of FTTF vs. Alkylated Analog DH-FTTF in OTFTs

The field-effect hole mobility of unsubstituted FTTF is reported as 0.3 cm²/V·s . In direct comparison, its alkylated derivative 5,5′-Bis(7-hexyl-9H-fluoren-2-yl)-2,2′-bithiophene (DH-FTTF) exhibits a mobility range of 0.05-0.12 cm²/V·s . This represents a 2.5× to 6× higher mobility for FTTF relative to DH-FTTF, attributed to the absence of sterically hindering hexyl chains that disrupt close π-π intermolecular packing in the thin-film state [1].

Organic Field-Effect Transistors Hole Mobility Small-Molecule Semiconductor

Mobility Advantage of FTTF Over Fluorene-Bithiophene Copolymer F8T2

FTTF's small-molecule hole mobility of 0.3 cm²/V·s substantially exceeds that of the widely used fluorene-bithiophene copolymer poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-bithiophene] (F8T2), which achieves a mobility of approximately 0.02 cm²/V·s . This 15-fold difference reflects the superior molecular order and reduced energetic disorder achievable with a monodisperse, vapor-deposited small molecule compared to a solution-processed polymer with inherent chain entanglements and structural defects.

Organic Thin-Film Transistors Polymer vs. Small Molecule Charge Transport

Thermal Stability and Sublimation Purity Differentiating FTTF from Solution-Processable Analogs

FTTF exhibits a melting point range of 366-376 °C and demonstrates minimal thermal degradation, with less than 0.5% weight loss at 300 °C as measured by thermogravimetric analysis (TGA) . This thermal robustness enables rigorous purification via gradient sublimation, yielding sublimed-grade material with semiconductor-grade purity. In contrast, alkylated analogs like DH-FTTF, while solution-processable, typically possess lower melting points and are not amenable to the same level of thermal purification without decomposition, potentially retaining impurities that act as charge traps .

Thermal Stability Sublimed Purity Vacuum Deposition

Environmental Stability Under Ambient OFET Operation

While no direct study isolates FTTF's environmental stability against all comparators, class-level evidence for structurally analogous 5,5′-bis(9,9′-dialkylfluorene-2-yl)-2,2′-bithiophenes demonstrates that polycrystalline films of this fluorene-bithiophene core maintain constant field-effect mobility after three months of storage under ambient conditions [1]. This intrinsic stability of the conjugated backbone contrasts with lower-bandgap, high-HOMO semiconductors (e.g., pentacene) that are susceptible to photo-oxidation [2], suggesting FTTF offers a favorable balance of high mobility and operational air stability.

Environmental Stability OFET Reliability Photo-oxidation Resistance

Optimal Use Cases for 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene (FTTF) in Advanced Organic Electronics


High-Performance p-Channel Layer in Vacuum-Deposited Organic Thin-Film Transistors (OTFTs)

FTTF is optimally deployed as the active semiconducting layer in bottom-gate, top-contact OTFTs fabricated via vacuum thermal evaporation. Its high hole mobility of 0.3 cm²/V·s enables devices with superior ON-current and transconductance compared to those using alkylated analogs (0.05-0.12 cm²/V·s) or solution-processed polymers (~0.02 cm²/V·s) . The compound's thermal stability (mp 366-376 °C, <0.5% weight loss at 300 °C) ensures compatibility with high-vacuum sublimation purification and subsequent vapor deposition without thermal decomposition, yielding uniform, polycrystalline thin films with reproducible electrical characteristics [1].

Benchmark Material for Studying Structure-Property Relationships in Fluorene-Thiophene Oligomers

As the unsubstituted parent compound of the FTTF family, 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene serves as the definitive structural baseline for investigating how chemical modifications (e.g., alkyl chain length and symmetry) impact molecular packing, thin-film morphology, and charge transport. Its well-defined crystal structure and packing motif, characterized via grazing-incidence X-ray diffraction (GIXD) [1], provide a reference framework for interpreting the performance deviations observed in substituted derivatives. Procurement of high-purity FTTF is essential for deconvoluting intrinsic electronic properties from impurity-driven artifacts in fundamental research .

Active Component in Air-Stable Organic Field-Effect Transistors for Ambient Operation

Given the class-level evidence that fluorene-bithiophene cores maintain constant field-effect mobility over three months of ambient storage without encapsulation [2], FTTF is a strategic selection for OTFTs intended for operation or testing in air. This contrasts with high-mobility acenes like pentacene, which require rigorous inert-atmosphere handling to prevent photo-oxidative degradation [3]. Researchers prioritizing experimental throughput and reduced device fabrication complexity benefit from FTTF's robust air stability.

Hole-Transport Layer in Organic Photovoltaic (OPV) and Perovskite Solar Cell Research

The fluorene-bithiophene motif, of which FTTF is the prototypical small-molecule representative, has demonstrated efficacy as a hole-transporting component in photovoltaic devices. While FTTF itself is primarily a model compound for OTFTs, its core structure underpins materials achieving power conversion efficiencies of 20.2% in perovskite solar cells when fluorinated [4]. Procurement of the unsubstituted FTTF enables direct comparative studies to quantify the impact of fluorination and other structural modifications on energy level alignment, hole extraction efficiency, and overall device performance.

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